Synthesis and Characterization of 2-(4-Aminophenyl)propanenitrile: A Technical Guide
Synthesis and Characterization of 2-(4-Aminophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-(4-aminophenyl)propanenitrile, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and materials science.[1][2] This document details experimental protocols, presents key physical and spectroscopic data, and illustrates the synthetic and analytical workflows.
Introduction
2-(4-Aminophenyl)propanenitrile, with the chemical formula C₉H₁₀N₂ and CAS number 28694-90-8, is an organic compound featuring a phenyl ring substituted with an amino group and a propanenitrile group.[1] The presence of both a nucleophilic amino group and a reactive nitrile group makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] Its potential biological activities, such as antimicrobial and anticancer properties, are also areas of research interest.[1]
Synthesis of 2-(4-Aminophenyl)propanenitrile
A prevalent and effective method for the synthesis of 2-(4-aminophenyl)propanenitrile is the reduction of its nitro precursor, 2-(4-nitrophenyl)propanenitrile.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-based reductions being common choices.
Synthetic Pathway: Reduction of 2-(4-nitrophenyl)propanenitrile
The overall synthetic scheme involves the chemical reduction of the nitro group to an amine.
Caption: Synthetic workflow for 2-(4-aminophenyl)propanenitrile.
Experimental Protocol: Reduction using Iron Powder
This protocol is adapted from a similar reduction of a related nitro compound.[3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-nitrophenyl)propanenitrile (1 equivalent), iron powder (2-4 equivalents), and a 10% aqueous solution of ammonium chloride (0.1-0.3 equivalents).
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Solvent Addition: Add 75% ethanol (7.8-10 v/v with respect to the starting material).
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the iron and iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield 2-(4-aminophenyl)propanenitrile.
Characterization of 2-(4-Aminophenyl)propanenitrile
The identity and purity of the synthesized compound are confirmed through various analytical techniques, including the determination of physical properties and spectroscopic analysis.
Physical Properties
The following table summarizes the key physical properties of 2-(4-aminophenyl)propanenitrile.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Melting Point | 55-57 °C | [2][4] |
| Boiling Point | 306.1 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of the molecule.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer at room temperature.
Expected Spectral Data (based on analogous compounds): [5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.6-7.4 | Multiplet | Aromatic protons |
| ¹H | ~4.0 | Quartet | Methine proton (CH) |
| ¹H | ~3.5 | Broad singlet | Amino protons (NH₂) |
| ¹H | ~1.5 | Doublet | Methyl protons (CH₃) |
| ¹³C | 118-120 | - | Nitrile carbon (C≡N) |
| ¹³C | 110-150 | - | Aromatic carbons |
| ¹³C | 30-40 | - | Methine carbon (CH) |
| ¹³C | 15-25 | - | Methyl carbon (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (amine) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~2240 | C≡N stretch (nitrile)[5] |
| ~1600, ~1500 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Expected Data:
| Parameter | Value |
| Molecular Ion [M]⁺ (for EI) or [M+H]⁺ (for ESI) | m/z ≈ 146 or 147 |
Conclusion
This guide outlines a reliable method for the synthesis of 2-(4-aminophenyl)propanenitrile via the reduction of its nitro precursor. The detailed characterization protocols provide a framework for confirming the structure and purity of the final product. The combination of these synthetic and analytical techniques is crucial for ensuring the quality of this important chemical intermediate for its various applications in research and development.
References
- 1. Buy 2-(4-Aminophenyl)propanenitrile | 28694-90-8 [smolecule.com]
- 2. 2-(4-Aminophenyl)propanenitrile | 28694-90-8 | Benchchem [benchchem.com]
- 3. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 4. 2-(4-aminophenyl)propiononitrile CAS#: 28694-90-8 [amp.chemicalbook.com]
- 5. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]




